Cas no 7169-34-8 (2,3-dihydro-1-benzofuran-3-one)
2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
-
- Benzofuran-3(2H)-one
- 2,3-Dihydrobenzo[b]furan-3-one
- 3-Coumaranone
- 1-Benzofuran-3(2H)-one
- Benzo[b]furan-3(2H)-one
- 3(2H)-Benzofuranone
- Coumaranone
- Benzofuran-3-one
- 2H-BENZOFURAN-3-ONE
- Coumaran-3-one
- 2,3-dihydro-1-benzofuran-3-one
- 2H-BEZOFURAN-3-ONE
- 2H-3-Benzofuranone
- 3-BENZOFURANONE
- MGKPCLNUSDGXGT-UHFFFAOYSA-N
- 1-benzofuran-3-one
- PubChem7023
- benzofuran-3 (2h)-one
- benzofuran-3-(2H)-one
- 3-(2H)-benzo[b]furanone
- NCIOpen2_003700
- 2-hydrobenzo[b]furan-3-one
- 1-ben
- BCP07835
- EN300-49168
- PB43343
- NSC 512726
- AC-20612
- FT-0615540
- CHEMBL2253270
- CCG-356035
- KZ7LS8K9LP
- CCRIS 3596
- NSC-512726
- NSC512726
- HY-W001165
- 1-benzofuran-3 (2H)-one
- 3-(2H)-benzo[b]-furanone
- STR06709
- Z57101103
- 71699-34-8
- C2825
- SY011530
- A837290
- AC-30814
- Benzofuran-3(2H)-one, >=98.0% (HPLC)
- 1-benzofuran-3-(2H)-one
- 7169-34-8
- UNII-KZ7LS8K9LP
- MFCD00051810
- DTXSID20221917
- AKOS000223931
- FT-0694917
- 3-Coumaranonebenzofuran-3(2H)-one
- PS-4359
- AM20041072
- SCHEMBL69412
- AB02144
- CS-W001165
- 1-Benzofuran-3(2H)-one #
- 2,3-DIHYDROBENZOFURAN-3-ONE
- DB-021593
-
- MDL: MFCD00051810
- Inchi: 1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2
- InChI Key: MGKPCLNUSDGXGT-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC=CC1=2)=O
- BRN: 115296
Computed Properties
- Exact Mass: 134.03700
- Monoisotopic Mass: 134.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: With white powder
- Density: 1.1603 (rough estimate)
- Melting Point: 97.0 to 101.0 deg-C
- Boiling Point: 207.23°C (rough estimate)
- Flash Point: 249.643 °C at 760 mmHg
- Refractive Index: 1.4800 (estimate)
- Water Partition Coefficient: Slightly miscible with water.
- PSA: 26.30000
- LogP: 1.26170
- Sensitiveness: Light Sensitive
- Solubility: Not available
2,3-dihydro-1-benzofuran-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S22-S24/25-S36/37/39-S26
- FLUKA BRAND F CODES:4.5-9
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
2,3-dihydro-1-benzofuran-3-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069095-10g |
2,3-Dihydrobenzo[b]furan-3-one |
7169-34-8 | 95% | 10g |
£78.00 | 2022-03-01 | |
| Fluorochem | 069095-25g |
2,3-Dihydrobenzo[b]furan-3-one |
7169-34-8 | 95% | 25g |
£148.00 | 2022-03-01 | |
| Alichem | A019097380-25g |
Benzofuran-3(2H)-one |
7169-34-8 | 97% | 25g |
$180.25 | 2023-09-01 | |
| Alichem | A019097380-100g |
Benzofuran-3(2H)-one |
7169-34-8 | 97% | 100g |
$508.00 | 2023-09-01 | |
| Fluorochem | 069095-1g |
2,3-Dihydrobenzo[b]furan-3-one |
7169-34-8 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 069095-5g |
2,3-Dihydrobenzo[b]furan-3-one |
7169-34-8 | 95% | 5g |
£44.00 | 2022-03-01 | |
| Chemenu | CM158274-10g |
1-Benzofuran-3(2H)-one |
7169-34-8 | 97% | 10g |
$64 | 2021-06-08 | |
| TRC | B285433-50mg |
Benzofuran-3(2H)-one |
7169-34-8 | 50mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B285433-100mg |
Benzofuran-3(2H)-one |
7169-34-8 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B285433-500mg |
Benzofuran-3(2H)-one |
7169-34-8 | 500mg |
$ 87.00 | 2023-04-18 |
2,3-dihydro-1-benzofuran-3-one Suppliers
2,3-dihydro-1-benzofuran-3-one Related Literature
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Zhi-Pei Zhang,Nan Dong,Xin Li,Jin-Pei Cheng Org. Biomol. Chem. 2015 13 9943
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Jorgelina L. Pergomet,Enrique L. Larghi,Teodoro S. Kaufman,Andrea B. J. Bracca RSC Adv. 2017 7 5242
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3. Catalytic enantioselective Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridinesKoilpitchai Sivamuthuraman,Venkitasamy Kesavan Org. Biomol. Chem. 2019 17 7166
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Sonsoles Martín-Santamaría,José-Juan Rodríguez,Sonia de Pascual-Teresa,Sandra Gordon,Martin Bengtsson,Ignacio Garrido-Laguna,Belén Rubio-Viqueira,Pedro P. López-Casas,Manuel Hidalgo,Beatriz de Pascual-Teresa,Ana Ramos Org. Biomol. Chem. 2008 6 3486
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Prakash K. Warghude,Abhijeet S. Sabale,Ruchi Dixit,Kumar Vanka,Ramakrishna G. Bhat Org. Biomol. Chem. 2021 19 4338
Additional information on 2,3-dihydro-1-benzofuran-3-one
Exploring the Versatile Applications and Properties of 2,3-Dihydro-1-benzofuran-3-one (CAS No. 7169-34-8)
2,3-Dihydro-1-benzofuran-3-one (CAS No. 7169-34-8) is a fascinating organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This bicyclic structure, featuring a fused benzene and furan ring, serves as a key intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it a valuable building block for researchers and industries alike.
The molecular structure of 2,3-dihydrobenzofuran-3-one consists of a benzene ring fused to a dihydrofuran moiety, with a carbonyl group at the 3-position. This arrangement imparts distinctive reactivity patterns that organic chemists frequently exploit. The compound's molecular formula is C8H6O2, and it typically appears as a white to off-white crystalline powder at room temperature. Its melting point ranges between 80-85°C, and it shows moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane.
In pharmaceutical research, benzofuran derivatives like 2,3-dihydro-1-benzofuran-3-one have shown remarkable potential. Recent studies highlight their role as precursors for developing novel anti-inflammatory agents and central nervous system modulators. The compound's structural similarity to various natural products makes it particularly interesting for drug discovery programs. Researchers are actively investigating its derivatives for potential applications in treating neurological disorders, a hot topic in current medical research.
The agrochemical industry has also found valuable applications for dihydrobenzofuran-3-one derivatives. These compounds serve as intermediates in synthesizing new-generation pesticides and herbicides with improved environmental profiles. As sustainability becomes a growing concern in agriculture, the development of more eco-friendly crop protection agents using this scaffold has gained momentum. This aligns perfectly with current trends in green chemistry and sustainable agriculture practices.
Material scientists have explored the use of 2,3-dihydro-1-benzofuran-3-one in creating advanced polymers and functional materials. Its rigid bicyclic structure contributes to thermal stability in polymer backbones, while the carbonyl group offers sites for further chemical modification. These properties make it attractive for developing high-performance materials used in electronics, coatings, and specialty adhesives - areas experiencing rapid growth in today's technology-driven market.
The synthesis of 2,3-dihydrobenzofuran-3-one typically involves cyclization reactions of appropriate phenolic precursors. Recent advancements in catalytic methods have improved the efficiency of these processes, reducing waste and energy consumption. These innovations respond to the chemical industry's increasing focus on sustainable production methods, answering common queries about green synthesis approaches in organic chemistry.
Analytical characterization of 7169-34-8 employs standard techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's purity is crucial for its applications, especially in pharmaceutical contexts where stringent quality standards apply. Modern analytical laboratories frequently use HPLC and GC methods to ensure the compound meets the required specifications for various end uses.
Market trends indicate growing demand for benzofuran-based compounds like 2,3-dihydro-1-benzofuran-3-one, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding rapidly. Industry reports suggest compound annual growth rates of 5-7% for this chemical class, reflecting its increasing importance in multiple sectors. This growth aligns with broader trends in specialty chemicals and fine chemical intermediates.
Safety considerations for handling 2,3-dihydrobenzofuran-3-one follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. The compound should be stored in cool, dry conditions away from strong oxidizers. These precautions address common workplace safety questions while maintaining compliance with chemical handling regulations.
Future research directions for 2,3-dihydro-1-benzofuran-3-one include exploring its potential in asymmetric synthesis and as a chiral building block for pharmaceutical applications. The development of novel catalytic systems for its efficient production continues to be an active area of investigation. Additionally, researchers are examining its derivatives for applications in organic electronics and photonic materials, responding to the growing interest in organic semiconductor technologies.
Environmental fate studies of 7169-34-8 indicate moderate biodegradability under aerobic conditions. As environmental regulations become more stringent worldwide, understanding the ecological impact of chemical intermediates like this one has gained importance. This addresses increasing public and regulatory concerns about chemical sustainability and environmental footprint - topics frequently searched in relation to industrial chemicals.
In conclusion, 2,3-dihydro-1-benzofuran-3-one (CAS No. 7169-34-8) represents a versatile and valuable chemical intermediate with wide-ranging applications across multiple industries. Its unique structural features and reactivity continue to inspire innovation in synthetic chemistry, drug discovery, and material science. As research advances and industrial needs evolve, this compound is likely to maintain its significance in the chemical landscape, offering solutions to challenges in healthcare, agriculture, and advanced materials development.
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